2-[(Cyclopropylamino)methyl]-6-ethoxyphenol
Description
2-[(Cyclopropylamino)methyl]-6-ethoxyphenol is a phenolic derivative featuring an ethoxy group at the 6-position and a cyclopropylaminomethyl substituent at the 2-position of the aromatic ring. These compounds are frequently explored for their biological activities, including antibacterial, antioxidant, and cytotoxic properties . The cyclopropyl group is notable for its conformational rigidity, which may influence molecular interactions in biological systems or material applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[(cyclopropylamino)methyl]-6-ethoxyphenol |
InChI |
InChI=1S/C12H17NO2/c1-2-15-11-5-3-4-9(12(11)14)8-13-10-6-7-10/h3-5,10,13-14H,2,6-8H2,1H3 |
InChI Key |
TUIDQXJGPARGSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylamino)methyl]-6-ethoxyphenol typically involves the reaction of cyclopropylamine with a suitable phenolic precursor. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction . The process generally involves heating the reactants to a specific temperature to ensure complete reaction.
Industrial Production Methods
Industrial production of 2-[(Cyclopropylamino)methyl]-6-ethoxyphenol may involve more advanced techniques such as continuous flow reactors to enhance yield and purity. The use of automated systems allows for precise control over reaction conditions, leading to more efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylamino)methyl]-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under controlled temperatures and may require the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ether or ester derivatives .
Scientific Research Applications
2-[(Cyclopropylamino)methyl]-6-ethoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylamino)methyl]-6-ethoxyphenol involves its interaction with specific molecular targets. The cyclopropylamino group is known to interact with enzymes and receptors, potentially inhibiting or activating various biological pathways. The phenolic group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-[(Cyclopropylamino)methyl]-6-ethoxyphenol with structurally related compounds:
Key Observations:
- Substituent Effects: The cyclopropyl group in the target compound introduces steric and electronic effects distinct from bulkier substituents like cyclopentyl (in ) or aromatic groups (e.g., p-tolylimino in ). The smaller cyclopropyl ring may enhance membrane permeability compared to larger analogs.
- Electron-Withdrawing vs. Ethoxy/methoxy groups act as electron donors, influencing tautomerism and solubility .
Antibacterial Activity
- The ligand 2-((p-Tolylimino)-6-ethoxyphenol) (EST-L) exhibits moderate antibacterial activity against E. coli and S. aureus, but its metal complexes show significantly enhanced efficacy due to improved coordination and redox properties .
Tautomerism and Stability
- β-Ketoester analogs (e.g., from ) undergo enol-to-keto tautomerism, with thermodynamic parameters (ΔG, ΔH) influenced by substituents. The cyclopropyl group’s rigidity in the target compound may stabilize specific tautomers, affecting reactivity in solvent media.
QSAR and Molecular Properties
- 2-((6-Methoxybenzo[d]thiazol-2-ylimino)methyl)-6-ethoxyphenol (from ) was analyzed using QSAR models, revealing that electron-donating groups (e.g., methoxy) enhance antioxidant activity. This suggests that the ethoxy group in the target compound may similarly modulate redox behavior.
Biological Activity
2-[(Cyclopropylamino)methyl]-6-ethoxyphenol is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(Cyclopropylamino)methyl]-6-ethoxyphenol is C11H15NO2, with a molecular weight of 193.24 g/mol. The compound features a cyclopropylamino group, which is significant for its interaction with various biological targets.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The cyclopropylamino moiety can modulate enzyme activities and influence cellular signaling pathways, which may lead to therapeutic effects in various conditions.
Antimicrobial Activity
Research indicates that 2-[(Cyclopropylamino)methyl]-6-ethoxyphenol exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. For example, the compound's antibacterial activity was evaluated using the disc diffusion method, revealing significant inhibition zones against pathogenic bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, 2-[(Cyclopropylamino)methyl]-6-ethoxyphenol has been investigated for anticancer effects. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
A notable study reported the following IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 5.0 |
| A549 (Lung cancer) | 4.5 |
| HeLa (Cervical cancer) | 6.0 |
These findings indicate that the compound has promising potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of phenolic compounds, including 2-[(Cyclopropylamino)methyl]-6-ethoxyphenol, exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Cancer Cell Inhibition : In vitro assays highlighted that this compound significantly reduced cell viability in MCF-7 cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Synergistic Effects : A combination therapy study revealed that when used alongside conventional chemotherapeutics, 2-[(Cyclopropylamino)methyl]-6-ethoxyphenol enhanced the efficacy of treatments while reducing side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
